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Compound of Interest

Compound Name: Boron sulfide

Cat. No.: B3342050

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of
key boron sulfide compounds. It is intended to serve as a valuable resource for researchers
and professionals working in fields where a deep understanding of the energetic and
thermodynamic stability of these compounds is crucial. The guide covers fundamental
thermochemical data, detailed experimental and theoretical methodologies for their
determination, and visual representations of relevant chemical pathways.

Core Thermochemical Data

The thermodynamic stability and reactivity of boron sulfide compounds are dictated by their
thermochemical properties. Key data, including the standard enthalpy of formation, and
standard Gibbs free energy of formation, are summarized in the table below. These values are
essential for predicting the feasibility and energetics of chemical reactions involving these
species.
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AHf° (298.15 K) AGf° (298.15
Compound Formula State

(kJd/imol) K) (kJ/mol)

Boron Value not Value not

. BS gas . .
Monosulfide explicitly found explicitly found
Diboron

o B2Ss3 solid -240.6[1] -247.6[2][3]

Trisulfide

o ] Value not
Boron Disulfide BS: solid -120[2][3]

explicitly found

Note: A comprehensive and consolidated table of thermochemical data from a single
authoritative source like the NIST-JANAF thermochemical tables was not directly accessible
through the performed searches. The presented data is compiled from various sources.

Experimental Protocols

The determination of thermochemical data for boron sulfide compounds at high temperatures
relies heavily on specialized experimental techniques. Knudsen Effusion Mass Spectrometry
(KEMS) is a primary method for studying the vapor phase equilibria and thermodynamics of
these materials.

Knudsen Effusion Mass Spectrometry (KEMS) Protocol
for Boron Sulfide Systems

This protocol outlines the general steps for determining the thermodynamic properties of boron
sulfide compounds using KEMS.

1. Sample Preparation and Loading:

o A sample of the boron sulfide compound (e.g., B2Ss powder) is placed into a Knudsen cell.
The cell is typically made of a refractory and inert material, such as graphite or a suitable
ceramic, to withstand high temperatures and prevent reaction with the sample.

e The cell is loaded in an inert atmosphere (e.g., a glovebox) to prevent premature reaction
with atmospheric moisture.
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. Experimental Setup:

The Knudsen cell is placed within a high-vacuum chamber of the mass spectrometer.

The cell is heated to the desired temperature using a resistance furnace or laser heating.
The temperature is precisely measured and controlled using a thermocouple or a pyrometer.

A narrow, well-defined orifice in the Knudsen cell allows a molecular beam of the effusing
vapor to escape into the ionization source of the mass spectrometer.

. Mass Spectrometric Analysis:

The effusing vapor is ionized, typically by electron impact.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by the mass analyzer (e.g., a quadrupole or magnetic sector).

The ion intensities of the parent and fragment ions are measured as a function of
temperature.

. Data Analysis and Calculation of Thermodynamic Properties:

Conversion of lon Intensity to Partial Pressure: The partial pressure, pi, of a species i in the
Knudsen cell is related to the measured ion intensity, li, by the following equation: pi = kiliT
where ki is the instrument sensitivity constant for species i, and T is the absolute temperature
of the cell.

Calibration: The sensitivity constant, ki, is determined by a calibration procedure, often using
a substance with a known vapor pressure (e.g., silver) under the same experimental
conditions.

Enthalpy of Reaction/Sublimation: The enthalpy change (e.g., of sublimation or a gas-phase
reaction) can be determined from the temperature dependence of the equilibrium constant,
Kp, using the van't Hoff equation: d(In Kp)/d(1/T) = -AH°/R where R is the gas constant. A
plot of In Kp versus 1/T (a van't Hoff plot) yields a straight line with a slope of -AH°/R. The
equilibrium constant Kp is calculated from the partial pressures of the species involved in the
reaction.
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Theoretical Protocols

Computational quantum chemistry provides a powerful tool for predicting and understanding

the thermochemical properties of boron sulfide compounds. Density Functional Theory (DFT)

is a widely used method for this purpose.

DFT Protocol for Calculating the Thermochemistry of
B2Ss3

This protocol outlines the general steps for calculating the thermochemical properties of a

boron sulfide molecule, such as B2Ss, using a quantum chemistry software package like

Gaussian.

1. Molecular Structure Input:

An initial guess for the molecular structure of B2Ss is created using a molecular modeling
program or from known structural data. The atoms are defined by their Cartesian
coordinates.

. Geometry Optimization:

A geometry optimization calculation is performed to find the lowest energy structure of the
molecule. This involves iteratively calculating the forces on the atoms and adjusting their
positions until a minimum on the potential energy surface is reached.

A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen for the
calculation. The choice of functional and basis set can impact the accuracy of the results.

. Frequency Calculation:

Once the geometry is optimized, a frequency calculation is performed at the same level of
theory. This calculation determines the vibrational frequencies of the molecule.

The absence of imaginary frequencies confirms that the optimized structure corresponds to a
true energy minimum.
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e The frequency calculation also provides the zero-point vibrational energy (ZPVE), thermal
energy, enthalpy, and entropy contributions to the total energy.

4. Calculation of Enthalpy of Formation (AHf°):

e The standard enthalpy of formation can be calculated using the atomization method. The
total atomization energy (Do) is first calculated as the difference between the sum of the
electronic energies of the constituent atoms and the electronic energy of the optimized
molecule (including ZPVE).

o The enthalpy of formation at 0 K is then calculated using the following equation: AHf,0K®
(B2S3) = 2 * AHf,0K°(B) + 3 * AHf,0K°(S) - ZDo(B2S3) where AHf,0K°(B) and AHf,0K°(S) are
the experimentally determined enthalpies of formation of the gaseous atoms at 0 K.

o The enthalpy of formation at 298.15 K can then be calculated by correcting for the change in
enthalpy from 0 K to 298.15 K for the compound and its constituent elements in their
standard states.

Mandatory Visualizations
Chemical Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes related to
the thermochemistry of boron sulfide compounds.
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Caption: Synthesis pathways for diboron trisulfide (B2Ss).
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Caption: Experimental workflow for Knudsen Effusion Mass Spectrometry (KEMS).
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Caption: Workflow for DFT-based thermochemical calculations.
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Caption: Representative mass spectral fragmentation pathway for B2Ss.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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